molecular formula C7H4N2O5S B1207237 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 22952-24-5

6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B1207237
CAS RN: 22952-24-5
M. Wt: 228.18 g/mol
InChI Key: HZZFBUZSKAVIOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitro-substituted 1,2-benzisothiazol-3(2H)-one 1,1-dioxides has been achieved through the amminolysis of nitro 2-chlorosulfonylbenzoate esters. This method presents advantages over traditional oxidation procedures, offering a more convenient route for the production of nitrosaccharins (Saari & Schwering, 1986).

Molecular Structure Analysis

The molecular structure of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is characterized by the presence of a nitro group attached to the benzisothiazole ring, which is further oxidized to form the dioxide moiety. Studies on similar structures have shown that such modifications can significantly alter the electronic and spatial configuration of the molecule, influencing its reactivity and interaction with other compounds. For instance, the coordination mode of related ligands has been extensively studied, shedding light on the bonding nature and geometric preferences of such systems (Diamantopoulou et al., 2002).

Chemical Reactions and Properties

Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxides engage in various chemical reactions, showcasing their reactivity and potential for synthesis. For example, the reaction between 6-nitrobenzothiazole and methoxide ion in dimethyl sulphoxide–methanol mixtures leads to the formation of open anion 2-methoxymethyleneamino-5-nitrobenzenethiolate via a Meisenheimer-like adduct, illustrating the compound's reactive versatility (Bartoli, Ciminale, & Todesco, 1975).

Physical Properties Analysis

The physical properties of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, such as melting point, solubility, and stability, are influenced by its molecular structure. The nitro and dioxide functionalities contribute to its polarity and chemical stability, making it a compound of interest for various applications that require specific physical characteristics. Although specific studies on these properties were not identified in the literature search, analogous compounds have been studied for their unique physical properties, providing a basis for understanding the behavior of nitrosaccharins.

Chemical Properties Analysis

The chemical properties of 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide are defined by its reactivity with other chemical species. Its nitro and dioxide groups make it a candidate for further functionalization and reaction with various nucleophiles and electrophiles. The synthesis and reactions of similar azido-benzothiazoles and benzothiophens provide insight into the reactivity patterns of benzothiazole derivatives, highlighting their potential for creating novel compounds with diverse chemical functionalities (Gallagher, Iddon, & Suschitzky, 1980).

Scientific Research Applications

Chemical Synthesis and Reactions

6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide has been utilized in various chemical synthesis and reaction studies. One study focused on the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions, highlighting its utility in creating novel cyclic sulfonamides, such as hexahydrobenzo[d]isothiazole 1,1-dioxides (Greig, Tozer, & Wright, 2001). Another research explored the addition of nitrile oxides to N-allylsaccharin, revealing regiospecific reactions forming 5-substituted isomers of this compound (Dirnens, Belyakov, & Lukevics, 2005).

Biological Evaluation

A study on benzo[d]isothiazolium ylide 1,1-dioxide derivatives identified their potential as dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase, indicating their significance in pharmacological research (Tan, Chen, Chen, Chang, & Chern, 2011). This illustrates the compound's relevance in exploring new therapeutic avenues.

Environmental and Health Studies

In environmental health studies, nitro aromatic hydrocarbons, closely related to 6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, have been scrutinized for their mutagenic and carcinogenic significance. A study emphasized their potential role in inducing lung cancer, especially in contexts of exposure to combustion by-products (Tokiwa et al., 1994).

Organic Chemistry and Material Science

The compound has also been a subject in organic chemistry and material science research. An example includes the study on the synthesis of oxidized 1,2,3-thiadiazines, demonstrating the compound's role in facilitating complex chemical reactions (Kolberg, Sieler, & Schulze, 1999).

Future Directions

Given its potential as a therapeutic agent for human cervical cancers , future research could focus on further elucidating the compound’s mechanism of action and exploring its efficacy and safety in preclinical and clinical studies.

properties

IUPAC Name

6-nitro-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O5S/c10-7-5-2-1-4(9(11)12)3-6(5)15(13,14)8-7/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZFBUZSKAVIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177496
Record name 1,2-Benzisothiazol-3(2H)-one, 6-nitro-, 1,1-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitrobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

CAS RN

22952-24-5
Record name 6-Nitrosaccharin
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Record name 22952-24-5
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Record name 1,2-Benzisothiazol-3(2H)-one, 6-nitro-, 1,1-dioxide
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Record name 6-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
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Record name 6-NITROSACCHARIN
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Synthesis routes and methods

Procedure details

To a solution of CrO3 (20.8 g, 208 mmol) in water (150 mL) was slowly added concentrated sulfuric acid (190 mL). To the resulting mixture was added 2-methyl-5-nitrobenzenesulfonamide (10.0 g, 46.3 mmol) and the mixture was stirred at rt for about 42 h. The mixture was filtered and the filter cake was washed with water (100 mL). The solid was dissolved in 10% aqueous NaHCO3, filtered and the filtrate acidified with 2 N HCl (pH=1). The precipitate was collected by filtration and washed with water (2×50 mL) to provide 6-nitro-1,1-dioxo-1,2-dihydro-1lambda*6*-benzo[d]isothiazol-3-one (7.2 g, 68%). 1H NMR (DMSO-d6) δ: 8.42-8.53 (m, 2H), 8.00 (s, 1H), 3.70 (br s, 1H).
[Compound]
Name
CrO3
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Han, L Wang, X Hou, H Fu, W Song, W Tang… - Bioorganic & Medicinal …, 2014 - Elsevier
Histone deacetylase (HDAC) is a clinically validated target for antitumor therapy. In order to increase HDAC inhibition and efficiency, we developed a novel series of saccharin …
Number of citations: 17 www.sciencedirect.com
S Zhou, LT Zhao, FF Meng, XW Hua… - Pest Management …, 2022 - Wiley Online Library
BACKGROUND Chlorsulfuron, metsulfuron‐methyl and ethametsulfuron can damage sensitive crops in rotation pattern as a result of their long persistence in soil. To explore novel …
Number of citations: 1 onlinelibrary.wiley.com
J Mestre, M Bernús, S Castillón… - The Journal of Organic …, 2022 - ACS Publications
The introduction of fluoroalkylthioether groups has attracted the attention of the drug-discovery community given the special physicochemical and pharmacokinetic features they confer …
Number of citations: 3 pubs.acs.org
GV Janssen, JAC van den Heuvel, RP Megens… - Bioorganic & Medicinal …, 2018 - Elsevier
Large, diverse compound libraries are an essential requisite in target-based drug development. In this work, a robust microwave-assisted synthesis for the diastereoselective generation …
Number of citations: 8 www.sciencedirect.com

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